N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine: is a chemical compound known for its unique structure and properties It belongs to the class of nitro compounds and is characterized by the presence of a nitro group attached to a tetrahydropyrene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine typically involves the nitration of a suitable precursor followed by reductive amination. One common method involves the nitration of 4,5,9,10-tetrahydropyrene to introduce the nitro group, followed by the reductive amination using dimethylamine. The reaction conditions often require the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reductive amination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of N,N-dimethyl-4,5,9,10-tetrahydropyren-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Studied for its properties in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-4-nitroaniline: Similar in structure but lacks the tetrahydropyrene ring system.
N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydroanthracene-2-amine: Similar in structure but with an anthracene ring system instead of pyrene.
Uniqueness: N,N-Dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine is unique due to the presence of the tetrahydropyrene ring system, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where these properties are essential .
Eigenschaften
CAS-Nummer |
848774-04-9 |
---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
N,N-dimethyl-7-nitro-4,5,9,10-tetrahydropyren-2-amine |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)15-7-11-3-5-13-9-16(20(21)22)10-14-6-4-12(8-15)17(11)18(13)14/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
WZNYLYBKXSOKHI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.